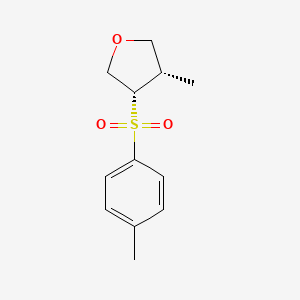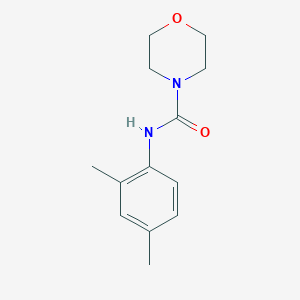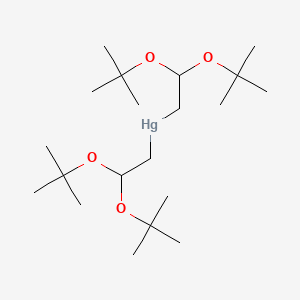
Bis(2,2-di-tert-butoxyethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-di-tert-butoxyethyl)mercury is an organomercury compound characterized by the presence of two 2,2-di-tert-butoxyethyl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-di-tert-butoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-di-tert-butoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Bis(2,2-di-tert-butoxyethyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the compound back to elemental mercury.
Substitution: The 2,2-di-tert-butoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide, and are carried out in polar solvents like methanol or ethanol.
Major Products Formed
Oxidation: Mercury(II) oxide and tert-butyl alcohol.
Reduction: Elemental mercury and 2,2-di-tert-butoxyethanol.
Substitution: Various substituted mercury compounds depending on the nucleophile used.
科学研究应用
Bis(2,2-di-tert-butoxyethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the manufacturing of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism by which bis(2,2-di-tert-butoxyethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been the subject of extensive research to understand its toxicological effects.
相似化合物的比较
Similar Compounds
Bis(2,2-di-tert-butoxyethyl)mercury: Characterized by the presence of two 2,2-di-tert-butoxyethyl groups.
Mercury, bis[2,2-bis(1,1-dimethylethoxy)ethyl]: Similar structure but with different substituents.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another organometallic compound with different metal and ligands.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
属性
CAS 编号 |
87989-34-2 |
|---|---|
分子式 |
C20H42HgO4 |
分子量 |
547.1 g/mol |
IUPAC 名称 |
bis[2,2-bis[(2-methylpropan-2-yl)oxy]ethyl]mercury |
InChI |
InChI=1S/2C10H21O2.Hg/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*8H,1H2,2-7H3; |
InChI 键 |
LNUKVSDWIRGJQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(C[Hg]CC(OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



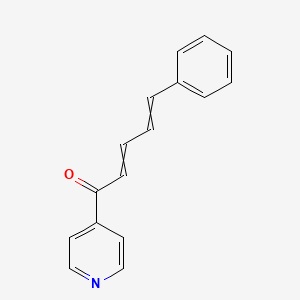
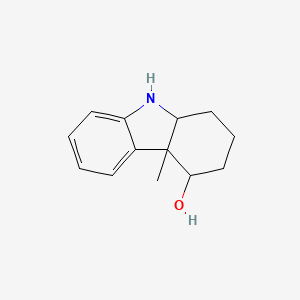
![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
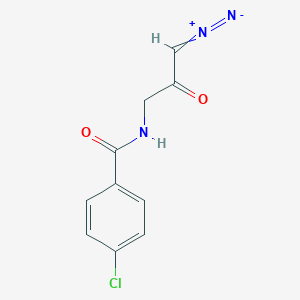
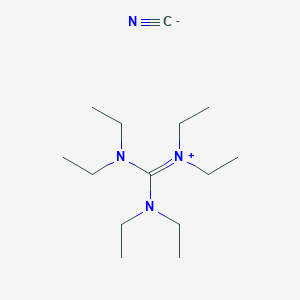

![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
